molecular formula C11H23NO3 B016690 (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate CAS No. 153645-26-2

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Cat. No. B016690
M. Wt: 217.31 g/mol
InChI Key: AZHJHZWFJVBGIL-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate involves multi-step chemical processes, including acylation, nucleophilic substitution, and reduction. An example of a related synthesis involves converting 4-fluoro-2methoxy-5nitroaniline to tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate with an overall yield of 81% through optimized steps (Zhao et al., 2017). While this does not directly correspond to the exact compound , it illustrates the complex nature of carbamate synthesis and the methods used to achieve high yields.

Molecular Structure Analysis

The molecular structure of carbamates like (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is characterized by spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) (Zhao et al., 2017). These techniques provide detailed information on the molecular geometry, electronic structure, and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Carbamates are versatile intermediates in organic synthesis, participating in various chemical reactions. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and used as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Physical Properties Analysis

The physical properties of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate, such as melting point, boiling point, solubility, and stability, are crucial for handling and storage considerations. These properties depend on the molecular structure and are typically assessed through experimental measurements in the laboratory.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and susceptibility to hydrolysis, are essential for understanding the compound's behavior in chemical syntheses. For example, the protection and deprotection of hydroxyl groups as tert-butyldimethylsilyl derivatives demonstrate the controlled reactivity of carbamates in synthetic applications (Corey & Venkateswarlu, 1972).

Scientific Research Applications

  • Enantioselective Synthesis : Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy-methyl)-cyclopentyl]-carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleosides, which are important in pharmaceutical research (Ober et al., 2004).

  • Synthesis of Bioactive Molecules : The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, an intermediate in jaspine B, shows cytotoxic activity against various human carcinoma cell lines, highlighting its potential in cancer research (Tang et al., 2014).

  • High-Yielding Preparation : Tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate is prepared using thionyl chloride, offering simplicity, cost efficiency, and high yield, indicating its utility in organic synthesis (Li et al., 2015).

  • Synthetic Intermediate for Enantiopure Compounds : The crystallization of (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, a synthetic intermediate for enantiopure N-protected β-hydroxy valine, is crucial in the production of specific amino acid derivatives (Oku et al., 2004).

  • Rapid Synthesis for Research Applications : A rapid synthetic method was developed for tert-butyl 5-amino-4-((2-(dimethylamino) ethyl) (methyl) amino)-2-methoxyphenyl) carbamate, achieving an 81% yield, indicating its efficiency for research and industrial applications (Zhao et al., 2017).

  • Source of Functionalized Carbamates : O-tert-Butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder to produce functionalized carbamates, useful in organic synthesis and possibly pharmaceutical applications (Guijarro et al., 1996).

  • Antioxidant Synthesis : Tert-Butyl Acetothioacetate is used in synthesizing compounds with strong odors, indicating its role in the production of fragrances and potentially as an antioxidant (Fox & Ley, 2003).

  • Crystal Structure Studies : Tert-Butyl carbamate derivatives, such as (5-chloropenta-2,4-diyn-1-yl)carbamate and (5-iodopenta-2,4-diyn-1-yl)carbamate, demonstrate isomorphic crystal structures, which are important in the study of molecular interactions (Baillargeon et al., 2017).

  • Polymer Protection against Oxidation : New monomeric antioxidants capable of copolymerizing with vinyl monomers offer potential for protecting materials like polypropylene against thermal oxidation (Pan et al., 1998).

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHJHZWFJVBGIL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438924
Record name (S)-(-)-N-Boc-tert-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

CAS RN

153645-26-2
Record name (S)-(-)-N-Boc-tert-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate
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Citations

For This Compound
2
Citations
Z Dong, C Yan, Y Gao, C Dong, G Qiu… - Advanced Synthesis & …, 2015 - Wiley Online Library
A series of highly tunable bifunctional phosphine‐squaramide H‐bond donor organocatalysts 6 has been synthesized from inexpensive and commercially available β‐amino alcohols in …
Number of citations: 41 onlinelibrary.wiley.com
A Goldys, A Goldys - 2014 - ora.ox.ac.uk
Bifunctional iminophosphoranes, containing a triaryl-substituted iminophosphorane and bis(3,5- trifluoromethyl)phenyl thiourea on a single enantiomer scaffold are novel asymmetric …
Number of citations: 2 ora.ox.ac.uk

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